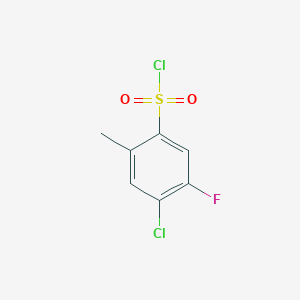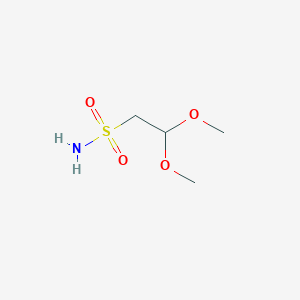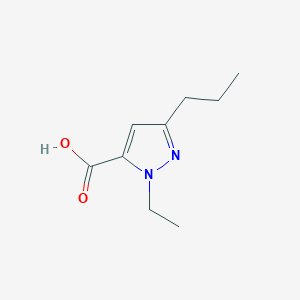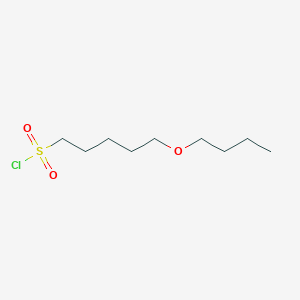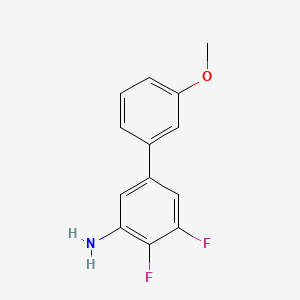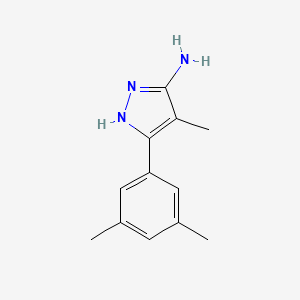
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClFNO2. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzylamine, the compound can be synthesized through a series of steps including halogenation, cyclization, and carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The final product is often purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Similar in structure but lacks the chlorine atom.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the carboxylic acid and halogen substituents.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of halogens.
Uniqueness
The presence of both chlorine and fluorine atoms in 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9ClFNO2 |
|---|---|
Molekulargewicht |
229.63 g/mol |
IUPAC-Name |
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClFNO2/c11-6-1-5-4-13-9(10(14)15)3-7(5)8(12)2-6/h1-2,9,13H,3-4H2,(H,14,15) |
InChI-Schlüssel |
CACRZZCQRHMOIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC2=C1C(=CC(=C2)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
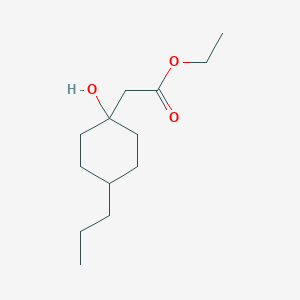
nitrosoamine](/img/structure/B13626181.png)
